![molecular formula C11H14N6O2 B2396240 1,3,7,9-四甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮 CAS No. 109967-22-8](/img/structure/B2396240.png)
1,3,7,9-四甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(1H,4H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. It belongs to the xanthine family of compounds, which also includes caffeine and theobromine. This compound is known for its stimulating effects on the central nervous system and has various applications in scientific research and industry.
科学研究应用
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: It is used in studies of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves several steps, including the formation of the purine ring system and subsequent methylation. Common synthetic routes include:
Microwave-assisted synthesis: This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Solid-phase synthesis: This technique involves the use of solid supports to facilitate the reaction, allowing for easy purification and isolation of the product.
Metal-based synthesis: Metal catalysts, such as palladium or copper, are used to promote the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
作用机制
The mechanism of action of 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP. This results in the activation of protein kinase A and other downstream signaling pathways, ultimately leading to its physiological effects.
相似化合物的比较
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is similar to other xanthine derivatives, such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:
Caffeine: While caffeine is also a stimulant, it has a different molecular structure and mechanism of action.
Theobromine: Theobromine has similar stimulant effects but is less potent than 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione.
属性
IUPAC Name |
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-6-5-17-7-8(12-10(17)16(4)13-6)14(2)11(19)15(3)9(7)18/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZODEPAPSDENAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
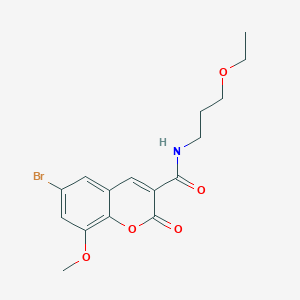
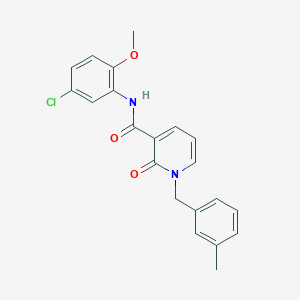
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)
![4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396166.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
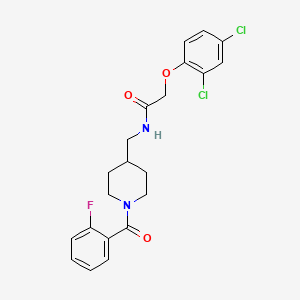
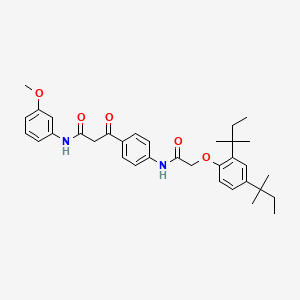
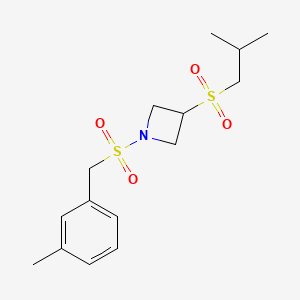

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)

